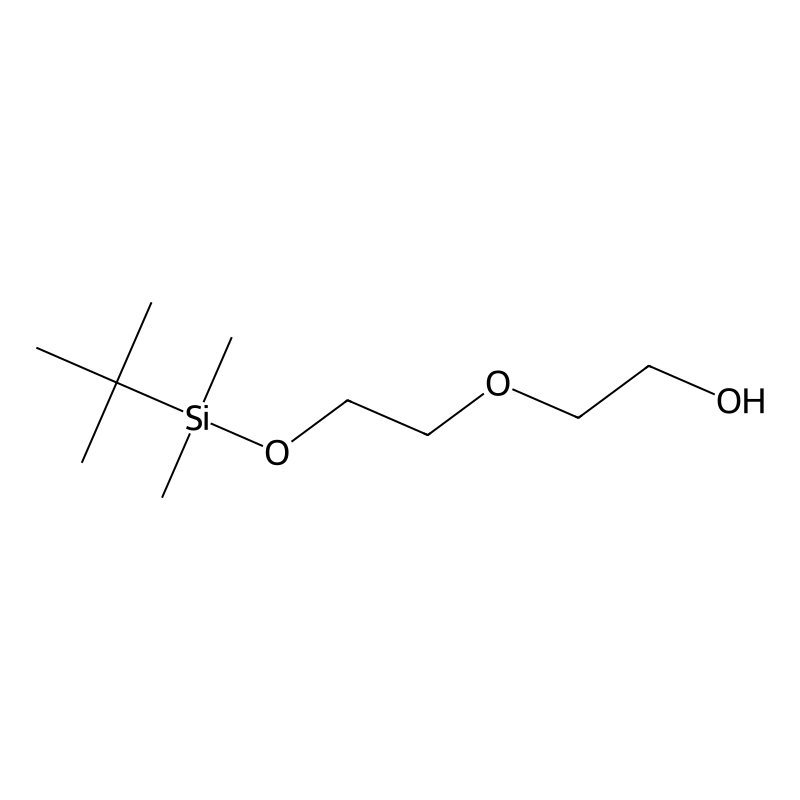2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Protecting Groups:
- In organic synthesis, hydroxyl groups can interfere with certain reactions. TBDME-diol acts as a protecting group by reversibly attaching itself to a hydroxyl group, rendering it inactive during the reaction. PubChem:
- Once the desired reaction is complete, the TBDME-diol group can be easily removed under specific conditions to regenerate the free hydroxyl group. This allows for selective modification of other functional groups within the molecule. ScienceDirect
Organic Synthesis Applications:
- TBDME-diol is a versatile protecting group used in the synthesis of various complex molecules, including pharmaceuticals, natural products, and advanced materials. ACS Publications:
- Its popularity stems from its ease of introduction and removal under mild conditions, compatibility with a wide range of reaction conditions, and stability towards many common reagents. Organic Letters
2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol is an organic compound characterized by the molecular formula . This compound appears as a colorless to yellow liquid or semi-solid. It is recognized for its stability and compatibility with a variety of solvents, making it a valuable intermediate in organic synthesis processes. The compound is particularly useful in life science research and pharmaceutical applications due to its unique structural properties, which allow for various chemical modifications and reactions .
- Oxidation: The hydroxyl group can be oxidized to yield the corresponding ketone or aldehyde.
- Reduction: It can be reduced to produce the corresponding alkane.
- Substitution: The silyl ether group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Common reagents for these reactions include oxidizing agents like pyridinium chlorochromate (PCC) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and TBAF for substitution reactions .
While specific biological activities of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol are not extensively documented, it is known to serve as an intermediate in the synthesis of biologically active molecules. Its role as a protecting group in organic synthesis allows for selective reactions at other functional groups, which is crucial in the development of pharmaceuticals and agrochemicals. Additionally, it has been noted that related compounds can function as aldol donors and acceptors, indicating potential utility in stereocontrolled synthesis .
The synthesis of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol typically involves the reaction of tert-butyldimethylsilyl chloride with ethylene glycol in the presence of a base such as triethylamine. This reaction is conducted under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction can be summarized as follows:
In industrial settings, similar reaction conditions are employed but scaled up for larger production volumes, often utilizing solvents like dichloromethane or tetrahydrofuran to enhance reactant mixing and yield .
The compound has diverse applications across various fields:
- Chemistry: Employed as a protecting group for alcohols in organic synthesis.
- Biology: Utilized in synthesizing biologically active molecules, including pharmaceuticals.
- Medicine: Acts as an intermediate in the production of various therapeutic agents.
- Industry: Used in manufacturing polymers, coatings, and adhesives due to its stability and solvent compatibility .
Several compounds share structural similarities with 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(tert-Butyldimethylsilyloxy)ethanol | Lacks an ethylene glycol moiety; simpler structure. | |
| 2-(dimethylsilyloxy)ethanol | Contains a dimethylsilyl group instead; less steric hindrance. | |
| 2-(trimethylsilyloxy)ethanol | Features a trimethylsilyl group; higher volatility. |
The uniqueness of 2-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)ethanol lies in its dual ether functionality combined with a tert-butyldimethylsilyl protecting group, which enhances its stability and reactivity compared to simpler silyl ethers. This structural complexity allows it to serve effectively as an intermediate in more intricate synthetic pathways .








